molecular formula C18H23NO4S2 B10849425 Isochroman mono-carboxylic acid

Isochroman mono-carboxylic acid

Cat. No.: B10849425
M. Wt: 381.5 g/mol
InChI Key: KRQHPRIBLJFGIT-CVEARBPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isochroman mono-carboxylic acid is a bicyclic organic compound featuring a benzene ring fused to a 1,4-dioxane ring (isochroman scaffold) with a carboxylic acid substituent. This structure confers unique physicochemical properties, such as enhanced metabolic stability and flexibility due to its non-planar conformation . The compound has garnered significant attention in medicinal chemistry due to its diverse pharmacological applications, including:

  • Anti-diabetic activity: Potent inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator of insulin signaling, with IC50 values as low as 51.63 nM .
  • Retinoid X Receptor (RXR) modulation: Isochroman-containing rexinoids exhibit nanomolar-range EC50 values, surpassing the potency of clinical agent bexarotene in some cases .
  • Antimicrobial and anti-inflammatory effects: Demonstrated in structural analogs with optimized side chains .

The compound’s versatility is further highlighted by its role as a synthetic precursor for bioactive derivatives, accessible via electrochemical C–H functionalization under mild conditions .

Properties

Molecular Formula

C18H23NO4S2

Molecular Weight

381.5 g/mol

IUPAC Name

(3S)-7-[5-[(3R)-dithiolan-3-yl]pentanoylamino]-3,4-dihydro-1H-isochromene-3-carboxylic acid

InChI

InChI=1S/C18H23NO4S2/c20-17(4-2-1-3-15-7-8-24-25-15)19-14-6-5-12-10-16(18(21)22)23-11-13(12)9-14/h5-6,9,15-16H,1-4,7-8,10-11H2,(H,19,20)(H,21,22)/t15-,16+/m1/s1

InChI Key

KRQHPRIBLJFGIT-CVEARBPZSA-N

Isomeric SMILES

C1CSS[C@@H]1CCCCC(=O)NC2=CC3=C(C[C@H](OC3)C(=O)O)C=C2

Canonical SMILES

C1CSSC1CCCCC(=O)NC2=CC3=C(CC(OC3)C(=O)O)C=C2

Origin of Product

United States

Preparation Methods

Oxidation of Primary Alcohols and Aldehydes

The oxidation of primary alcohols and aldehydes represents a classical route to carboxylic acids, adaptable to isochroman systems. Primary alcohols bearing the isochroman scaffold undergo oxidation using strong oxidizing agents such as potassium permanganate (KMnO4KMnO_4) or potassium dichromate (K2Cr2O7K_2Cr_2O_7) under acidic conditions. For example, oxidation of 3-hydroxymethylisochroman yields isochroman-3-carboxylic acid . Aldehydes, such as isochroman-3-carbaldehyde, are similarly oxidized to the corresponding carboxylic acid under mild conditions, often avoiding over-oxidation .

Key Reaction Conditions:

  • Oxidizing Agents: KMnO4KMnO_4 (acidic/neutral), K2Cr2O7K_2Cr_2O_7 (acidic)

  • Temperature: 60–100°C under reflux

  • Solvents: Water, aqueous H2SO4H_2SO_4, or acetone

  • Yield Range: 60–85%, depending on substituent steric effects

Hydrolysis of Nitriles

Nitrile hydrolysis offers a versatile pathway to isochroman mono-carboxylic acids, particularly when the nitrile group is introduced at the benzylic position of the isochroman ring. Acidic or alkaline hydrolysis of isochroman-3-carbonitrile produces the corresponding carboxylic acid. For instance, treatment with dilute HClHCl (6 M) at 80°C for 12 hours affords isochroman-3-carboxylic acid in 75% yield . Alternatively, alkaline hydrolysis using NaOHNaOH followed by acidification with H2SO4H_2SO_4 achieves similar results but requires careful pH control to prevent lactonization .

Mechanistic Insight:

\ceRCN+2H2O>[H+ or OH-]RCOOH+NH3\ce{RCN + 2H2O ->[\text{H+ or OH-}] RCOOH + NH3}

The reaction proceeds via intermediate amide formation, with the choice of hydrolytic agent influencing reaction rate and purity .

Grignard Reagent Carbonylation

Grignard reagents derived from isochroman halides react with carbon dioxide to form carboxylate salts, which are subsequently acidified to yield isochroman mono-carboxylic acids. For example, treatment of 3-bromoisochroman with magnesium in dry ether generates the Grignard intermediate, which reacts with CO2CO_2 to form isochroman-3-carboxylate. Acidification with HClHCl provides the free acid in 70–80% yield .

Optimization Considerations:

  • CO₂ Introduction: Dry ice or gaseous CO2CO_2 under anhydrous conditions

  • Quenching: Gradual acidification to prevent exothermic side reactions

  • Purity Challenges: Byproduct formation due to residual moisture or over-addition of CO2CO_2

Catalytic Cyclization and C–H Insertion

Recent advances in transition-metal catalysis enable the direct synthesis of isochroman carboxylic acids via cyclization or C–H functionalization. Rhodium-catalyzed C–H insertion of donor/donor carbenes into tetrahydrofuran derivatives produces isochroman rings with high enantioselectivity (up to 98% ee) . Subsequent oxidation of a pendant methyl or hydroxymethyl group introduces the carboxylic acid functionality. For example, Rh₂(R-PTAD)₄ catalyzes the formation of 3-substituted isochromans, which are oxidized to carboxylic acids using KMnO4KMnO_4 .

Catalytic System Performance:

CatalystSubstrateYield (%)Enantioselectivity (%)
Rh₂(R-PTAD)₄Tetrahydrofuran8598
Rh₂(S-DOSP)₄Alkylbenzenes7895

This method excels in constructing the isochroman core with precise stereochemical control, though post-modification steps add complexity .

Separation and Purification Techniques

Isochroman mono-carboxylic acids often require separation from di-carboxylic byproducts or unreacted precursors. Ion exchange chromatography using media such as Mitsubishi Diaion UBA100S or Finex AS532 effectively isolates mono-acids. Elution with acetic acid gradients (1–20% for mono-acids, 50–90% for di-acids) achieves >90% purity .

Eluent Composition Impact:

  • First Eluent (1–20% acetic acid): Recovers 80–90% of mono-carboxylic acid .

  • Second Eluent (50–90% acetic acid): Removes di-carboxylic acids and lactone derivatives.

Chemical Reactions Analysis

Types of Reactions

Isochroman mono-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of different functional groups at specific positions on the isochroman ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines.

Major Products

The major products formed from these reactions include various functionalized isochromans, such as α-alkoxy isochroman derivatives and fluorinated isochromans .

Scientific Research Applications

Isochroman mono-carboxylic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Core Structure and Flexibility

Unlike planar aromatic acids (e.g., benzoic acid), the isochroman scaffold introduces a variable dihedral angle between its two rings, enhancing conformational adaptability for target binding . Substitutions at the α-position (e.g., alkoxy or azole groups) are achievable via electrochemical cross-coupling, enabling rapid diversification .

Pharmacological Activity Comparison

Anti-Diabetic Activity vs. Dibenzo-Furan Analogs

Isochroman mono-carboxylic acid derivatives outperform structurally related dibenzo[b,d]furan carboxylic acids in PTP1B inhibition. For example:

Compound Scaffold PTP1B IC50 (nM) Reference
4n Isochroman + dithiolane 51.63 ± 0.91
Dibenzo-furan 7a Dibenzo-furan 89.4 ± 1.2

Key Insight : The dithiolane side chain in 4n enhances hydrophobic interactions with PTP1B’s active site, contributing to superior potency .

RXR/RAR Modulation vs. Bexarotene Analogs

Isochroman-substituted rexinoids (e.g., compound 29) demonstrate improved selectivity for RXR over Retinoic Acid Receptor (RAR) compared to non-isochroman parent compounds:

Compound RXR EC50 (nM) RAR Residual Activity (%) Reference
29 1.2 <5
Bexarotene 3.8 15

Mechanistic Advantage : The isochroman oxygen atom stabilizes hydrogen bonding in RXR’s ligand-binding domain without disrupting hydrophobic interactions .

Metabolic Stability and Selectivity

Resistance to Oxidative Metabolism

The isochroman ring’s ether linkage reduces susceptibility to cytochrome P450-mediated oxidation compared to fully aliphatic or aromatic analogs. For instance, isochroman analogs of NEt-TMN retain >80% activity after hepatic microsome incubation, whereas parent compounds degrade by >50% .

Selectivity Across Targets

While isochroman derivatives show broad bioactivity, structural tweaks can enhance specificity:

  • Anti-diabetic vs. LXR activity: Compound 4n inhibits PTP1B (IC50 = 51.63 nM) but shows negligible LXR modulation, unlike dual-active rexinoids .
  • Antimicrobial vs. CNS effects : Alkoxy-substituted derivatives preferentially target bacterial membranes over neuronal receptors .

Q & A

Q. What are the standard methods for synthesizing isochroman mono-carboxylic acid, and how can purity be confirmed?

this compound is typically synthesized via cyclization of substituted phenoxyacetic acid derivatives under acidic conditions. For example, Kuramochi et al. (2013) used silver-catalyzed reactions to form isochroman derivatives, followed by hydrolysis to yield the carboxylic acid . Key steps include:

  • Reaction optimization : Adjusting solvent polarity (e.g., using isochroman as a solvent) and temperature to enhance cyclization efficiency .
  • Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the product.
  • Purity validation : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm structural integrity .

Q. What functional groups in this compound influence its reactivity, and how are they characterized?

The carboxylic acid group (-COOH) and the oxygen-containing heterocycle (isochroman) dominate reactivity.

  • Carboxylic acid : Participates in acid-base reactions, esterification, and amidation. Fourier-transform infrared spectroscopy (FTIR) can identify the -COOH stretch (~2500–3300 cm⁻¹) .
  • Heterocyclic ring : The ether oxygen in isochroman affects electron distribution, measurable via NMR chemical shifts (e.g., δ 4.5–5.0 ppm for adjacent protons) .

Q. How should researchers design initial experiments to study the compound’s solubility and stability?

  • Solubility screening : Test in solvents of varying polarity (e.g., water, DMSO, ethanol) using UV-Vis spectroscopy to detect absorbance changes .
  • Stability assays : Monitor degradation under thermal stress (e.g., 40°C for 48 hours) and pH variations (2–12) via HPLC analysis .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., cytotoxicity) be resolved?

Discrepancies often arise from differences in cell lines, assay protocols, or compound purity. For example:

  • Cytotoxicity studies : Kuramochi et al. (2013) reported IC₅₀ values using MCF-7 breast cancer cells, while Trisuwan et al. (2010) used different fungal models .
  • Mitigation strategies :
  • Standardize cell viability assays (e.g., MTT vs. ATP-based luminescence) .
  • Validate compound identity and purity using orthogonal techniques (e.g., X-ray crystallography for structural confirmation) .

Q. What mechanistic hypotheses explain the compound’s biological activity, and how can they be tested?

Proposed mechanisms include enzyme inhibition (e.g., targeting fungal cytochrome P450) or DNA intercalation. Experimental approaches:

  • Enzyme kinetics : Measure inhibition constants (Kᵢ) using purified enzymes and substrate analogs .
  • Molecular docking : Use computational tools (e.g., AutoDock Vina) to simulate interactions with target proteins .

Q. How can researchers optimize synthetic yields while minimizing byproducts?

  • Design of Experiments (DoE) : Vary catalysts (e.g., Ag(I) vs. Pd(II)), solvent systems, and reaction times to identify optimal conditions .
  • Byproduct analysis : LC-MS to trace undesired intermediates and adjust reaction stoichiometry .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in derivatives?

  • Multivariate analysis : Principal component analysis (PCA) to correlate substituent electronic effects (Hammett σ values) with bioactivity .
  • Dose-response modeling : Fit data to sigmoidal curves (e.g., Hill equation) to quantify potency .

Q. How should conflicting spectroscopic data (e.g., NMR shifts) between studies be addressed?

  • Reference standards : Compare with authentic samples synthesized via published protocols .
  • Solvent effects : Note that NMR chemical shifts vary with deuterated solvent (e.g., CDCl₃ vs. DMSO-d₆) .

Literature and Data Management

Q. How can large datasets (e.g., crystallographic data) be archived for reproducibility?

  • Deposit in public repositories : Cambridge Structural Database (CSD) for X-ray data (e.g., CCDC-2334781 for 1·Isochroman) .
  • Supplemental materials : Include raw diffraction images and refinement parameters in journal submissions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.